![molecular formula C21H21N3O5 B2570117 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE CAS No. 474008-04-3](/img/structure/B2570117.png)
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the pyrrolidine and morpholine groups. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests possible applications in drug discovery and development, particularly in targeting specific proteins or enzymes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structure could contribute to the creation of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(PIPERIDIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE
- 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(PYRROLIDIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-20-12-17(21(26)24(20)16-5-6-18-19(11-16)29-13-28-18)22-14-1-3-15(4-2-14)23-7-9-27-10-8-23/h1-6,11,17,22H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGZPQMSKHFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2570036.png)
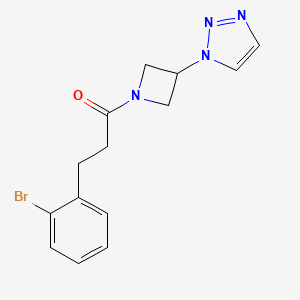
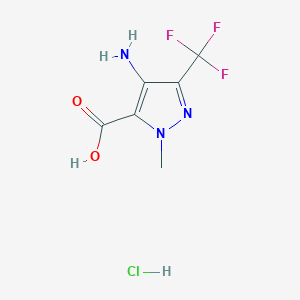
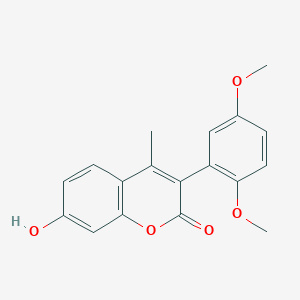
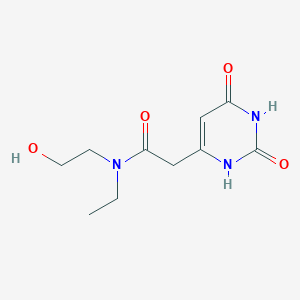
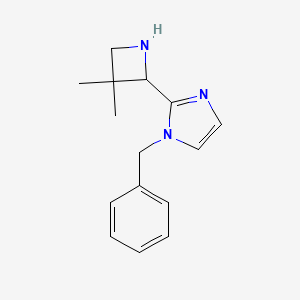
![(1'S,4R)-6,7-Dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2570045.png)

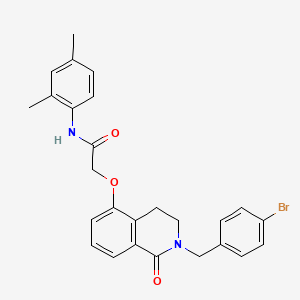
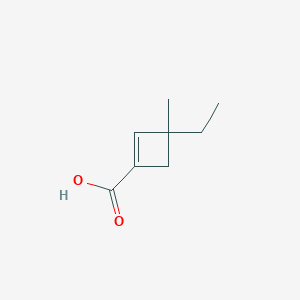
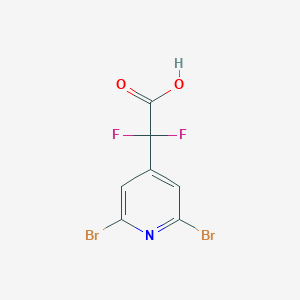

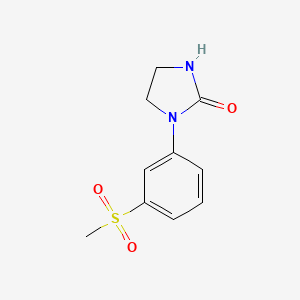
![4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2570057.png)
